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1-(4-Nitrophenyl)-1h-1,2,3-triazole

Cat. No.: B3023431
CAS No.: 1204-91-7
M. Wt: 190.16 g/mol
InChI Key: ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
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Description

Significance of the 1,2,3-Triazole Scaffold in Heterocyclic Chemistry

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms, which imparts a unique set of chemical properties. tandfonline.com This scaffold is aromatic, resulting from the delocalization of 6π electrons across the sp2-hybridized atoms of the ring. tandfonline.comacs.org This aromaticity contributes to its high stability, making it a reliable and robust component in the architecture of more complex molecules. nih.gov Although not found in nature, 1,2,3-triazoles are intensely investigated by synthetic chemists for their favorable properties and are often synthesized via green chemistry routes. acs.org

In medicinal chemistry, the 1,2,3-triazole moiety is considered a "privileged" scaffold. nih.gov Its constituent nitrogen atoms can act as hydrogen bond acceptors, and the C-H bonds on the triazole ring can function as hydrogen bond donors, facilitating interactions with biological targets like enzymes and receptors. nih.govnih.gov The triazole ring possesses a significant dipole moment and is often used as a bioisostere—a substituent that retains the biological activity of the parent molecule—for other functional groups. nih.gov Its ability to act as a rigid linker between two molecular fragments is a key feature exploited in the design of hybrid molecules and conjugates for drug discovery. nih.gov Consequently, this ring system is a core component in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov

Academic Research Trajectories of N-Arylated 1,2,3-Triazole Systems

N-Arylated 1,2,3-triazoles represent a particularly important subclass, with the aryl group directly influencing the electronic and steric properties of the triazole ring. The synthesis of these compounds has been a significant area of research, with a focus on achieving regioselectivity. Direct N-arylation of the parent 1,2,3-triazole can lead to a mixture of N1 and N2-substituted isomers. To address this, specific catalytic systems have been developed. For instance, palladium-catalyzed N-arylation using specialized phosphine (B1218219) ligands has been shown to achieve excellent N2-selectivity, providing a direct route to a wide range of N2-aryl-1,2,3-triazoles from various aryl halides. nih.govresearchgate.net This method is effective for both unsubstituted and 4-substituted 1,2,3-triazoles. nih.gov

The research trajectories for N-arylated 1,2,3-triazoles are diverse. A significant area of investigation is in materials science, where N-2-aryl-1,2,3-triazoles have been identified as a novel class of UV/blue-light-emitting fluorophores. figshare.com These compounds can exhibit strong fluorescence with tunable optical properties, making them promising for the development of new photoactive organic materials. researchgate.net In medicinal chemistry, N-arylation is a key strategy for modifying the pharmacokinetic and pharmacodynamic properties of triazole-based drug candidates.

Scope and Strategic Research Objectives for 1-(4-Nitrophenyl)-1H-1,2,3-Triazole Investigations

The compound this compound serves as a pivotal building block in synthetic chemistry and a core scaffold in targeted therapeutic research. The presence of the electron-withdrawing nitrophenyl group significantly influences its reactivity and biological interactions.

A primary strategic research objective is the use of this compound and its derivatives as key intermediates in organic synthesis. A prominent example is the scalable, one-step synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT). mdpi.comresearchgate.net This aldehyde-functionalized triazole is a versatile reagent used to prepare a variety of 1-alkyl-4-formyl-1,2,3-triazoles, which are themselves important precursors for compounds with potential applications in medicinal chemistry, including anticancer and antifungal agents. mdpi.com

Another major research trajectory focuses on the development of novel therapeutic agents based on this scaffold. Investigations have identified the 4-(4-nitrophenyl)-1H-1,2,3-triazole framework as essential for antitrypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org Research in this area involves synthesizing and evaluating analogues where the core scaffold is preserved while other parts of the molecule are modified to enhance potency and selectivity. nih.govresearchgate.net For example, a derivative featuring a peracetylated galactopyranosyl unit demonstrated potent activity against the parasite with no detectable cytotoxicity in mammalian cell lines, highlighting it as a promising lead for further development. nih.govacs.org The scope of these investigations is to systematically explore structure-activity relationships to design highly effective and selective drug candidates for treating this neglected disease. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and a Key Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₆N₄O₂190.16205-206-
4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)C₉H₆N₄O₃218.17173–174Off-white solid

Data sourced from references mdpi.com.

Table 2: Selected Research Applications of this compound Derivatives

Derivative ClassResearch ApplicationKey Findings
Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazolesAntitrypanosomal Agents (Chagas Disease)Compound 16 showed high efficacy against T. cruzi (IC₅₀ 6 ± 1 μM) with no observed cytotoxicity in mammalian cells. nih.govacs.org
4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)Synthetic IntermediateServes as a key reagent for the synthesis of various 1-alkyl-4-formyl-1,2,3-triazoles via Cornforth rearrangement. mdpi.comresearchgate.net
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazoleCrystal Structure AnalysisStructural analysis revealed a twisted L-shape conformation, providing insight into intermolecular interactions like C—H⋯O and C—H⋯π bonds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O2 B3023431 1-(4-Nitrophenyl)-1h-1,2,3-triazole CAS No. 1204-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520148
Record name 1-(4-Nitrophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-91-7
Record name 1-(4-Nitrophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Nitrophenyl 1h 1,2,3 Triazole Construction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. griffith.edu.au This reaction joins an azide (B81097), such as 4-nitrophenyl azide, with a terminal alkyne.

A key advantage of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the use of a copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted product. acs.orgnih.gov This high degree of control is crucial in synthetic chemistry, ensuring the formation of a single, desired isomer and simplifying product purification. nsf.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to generate the 1,4-triazole ring. nih.gov This catalytic cycle makes the CuAAC a robust and reliable method for constructing molecules like 1-(4-nitrophenyl)-1H-1,2,3-triazole.

The synthesis of various this compound derivatives has been successfully achieved using CuAAC, coupling 4-nitrophenyl azide with a range of terminal alkynes to yield the corresponding 1,4-disubstituted triazoles. acs.org

The efficacy of the CuAAC reaction depends heavily on the catalyst system and reaction conditions. The active catalyst is the copper(I) ion. griffith.edu.au Commonly, catalyst systems are generated in situ by reducing a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with a reducing agent like sodium ascorbate. acs.orgbeilstein-journals.org This approach is convenient and widely used for both small-scale and large-scale syntheses.

Various copper sources and ligands have been explored to optimize the reaction. Ligands, such as tris(triazolylmethyl)amines, can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. tdl.orgnih.gov Research has also focused on developing heterogeneous copper catalysts, which offer advantages in terms of catalyst recovery and reuse, contributing to greener synthetic processes. rsc.orgmdpi.com Reaction conditions such as solvent, temperature, and catalyst loading are critical parameters that are optimized to maximize yield and minimize reaction time. researchgate.netresearchgate.net Solvents can range from aqueous systems to organic solvents like DMF, DMSO, and t-BuOH/water mixtures. beilstein-journals.orgnih.gov

Below is a table summarizing various catalyst systems used in CuAAC reactions.

Catalyst SystemReducing AgentSolventTemperatureTypical YieldReference
CuSO₄·5H₂OSodium AscorbateN-methyl-2-pyrrolidone (NMP)Room TempGood beilstein-journals.org
Cu(MeCN)₄PF₆None (Cu(I) source)DMF70 °CGood beilstein-journals.org
CuINone (Cu(I) source)GlycerolRoom TempModerate to High mdpi.com
Cu/Al₂O₃None (solid support)Solvent-free (ball-milling)Room TempHigh rsc.org
Cu WireNoneSupercritical CO₂Not specifiedUp to 94.2% mdpi.com

Metal-Free Synthetic Strategies

While copper catalysis is highly effective, the development of metal-free alternatives is an active area of research to avoid potential issues with metal contamination in biological or material applications.

Metal-free cycloadditions can be achieved by reacting azides with activated reaction partners. Instead of alkynes, activated alkenes or allenes can be used as dipolarophiles. For instance, the reaction of 4-nitrophenylazide with monosubstituted allenes has been reported. nih.gov However, these reactions often require harsh conditions, such as elevated temperatures (65 °C) and the absence of a solvent, which can lead to the formation of byproducts. nih.gov The reactivity of the alkene or its analogue is a critical factor, with electron-deficient or strained systems being more susceptible to cycloaddition. rsc.org These reactions can lead to the formation of triazoline intermediates, which may subsequently aromatize to the triazole. nih.gov

The classical Huisgen 1,3-dipolar cycloaddition is an uncatalyzed thermal reaction between an azide and an alkyne. nih.gov This pathway does not require a metal catalyst but suffers from significant drawbacks. The reaction typically requires high temperatures and prolonged reaction times. nih.gov More importantly, it lacks regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted triazole isomers, which complicates purification and lowers the yield of the desired product. nih.gov

An alternative metal-free approach involves an organocascade process where 1,5-disubstituted 1,2,3-triazoles are prepared from primary amines, enolizable ketones, and 4-nitrophenyl azide. rsc.org While this method is highly regioselective for the 1,5-isomer, it highlights the versatility of 4-nitrophenyl azide in metal-free synthetic strategies.

Multi-Component and One-Pot Reaction Sequences

To improve efficiency, safety, and atom economy, multi-component and one-pot reactions have been developed for triazole synthesis. These strategies combine several reaction steps into a single procedure without isolating intermediates. A significant advantage is the in situ generation of organic azides, which are often energetic and potentially hazardous to handle in isolated form. rsc.org

In these sequences, a starting material such as an aniline (B41778), alkyl halide, or aryl boronic acid is converted to the corresponding azide, which then immediately reacts with an alkyne in the same reaction vessel. nih.govrsc.org For example, a one-pot, three-component synthesis can involve an α-halo ketone, sodium azide, and a terminal alkyne, where the azide is first formed via nucleophilic substitution, followed by a CuAAC reaction. chapman.edu Microwave-assisted one-pot syntheses have also been developed to accelerate the reaction, significantly reducing the time required from hours to minutes. researchgate.net These integrated approaches are highly valuable for creating libraries of diverse triazole compounds for various applications.

The table below outlines examples of one-pot and multi-component reactions for synthesizing triazole derivatives.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
One-Pot, Three-ComponentAlkyl Halide, Sodium Azide, Terminal AlkyneCu/Al₂O₃, Ball-milling1,4-Disubstituted 1,2,3-Triazoles rsc.org
One-Pot, Three-Componentα-Tosyloxy Ketone, Sodium Azide, Terminal AlkyneCu(I), aq. PEG 4001,4-Disubstituted 1,2,3-Triazoles chapman.edu
One-Pot, Microwave-AssistedAryldiazonium Silica Sulfate, Sodium Azide, Terminal AlkyneCopper catalyst, Water1,4-Disubstituted 1,2,3-Triazoles researchgate.net
Multi-ComponentKetone, p-Nitrophenyl Azide, Amino EsterNone (Intramolecular Cyclization)1,4,5-Trisubstituted 1,2,3-Triazoles beilstein-journals.orgnih.gov

Synthesis of Functionalized this compound Precursors

The synthesis of functionalized this compound precursors is a critical step in the development of novel compounds with diverse applications. These precursors serve as versatile building blocks for more complex molecular architectures. Methodologies often focus on introducing reactive functional groups onto the triazole or phenyl rings, enabling subsequent derivatization.

Preparation of 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-Triazole (FNPT)

4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is a key synthetic intermediate, valued for its aldehyde group which allows for a wide range of chemical transformations. A notable and scalable method for its synthesis involves a one-step reaction between commercially available 3-dimethylaminoacrolein (B57599) and 4-nitrophenyl azide. mdpi.comresearchgate.net This approach is efficient for producing FNPT on a multigram scale. mdpi.com The reaction proceeds as a [3+2] cycloaddition, a common strategy for forming 1,2,3-triazole rings. frontiersin.org The protocol can be further refined with an in situ diazotization of 4-nitroaniline (B120555) to generate the necessary 4-nitrophenyl azide, which can also be recycled during the process. mdpi.com

The aldehyde functional group in FNPT is a versatile handle for further synthetic manipulations. For instance, it can undergo Wittig reactions with various phosphorus ylides to generate stilbene-like compounds. researchgate.net It also reacts with amines, such as benzylamine, in reactions that can lead to further rearrangements and the synthesis of other triazole derivatives. mdpi.comresearchgate.net

ReactantsReagents/SolventsConditionsProductYield
3-Dimethylaminoacrolein4-Nitrophenyl azideNot specified4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)Not specified
4-NitroanilineSodium nitrite, HCl (for in situ azide formation)Not specified4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)Not specified
FNPTAppropriate benzylamineDry 1,4-dioxane, Argon atmosphere1,4-Disubstituted triazole aldehydes23-82% researchgate.net

Synthetic Routes to Substituted this compound Scaffolds

The construction of substituted this compound scaffolds is most commonly achieved through the 1,3-dipolar cycloaddition reaction between an azide and an alkyne. mdpi.commdpi.com The copper(I)-catalyzed version of this reaction (CuAAC or "click chemistry") is particularly prominent as it regioselectively yields 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.govresearchgate.net This method is valued for its reliability, high yields, and simple execution. mdpi.comresearchgate.net

Various synthetic protocols have been developed utilizing this core reaction. For example, coupling 1-(bromomethyl)-4-nitrobenzene with sodium azide generates an azide intermediate which can then react with a range of terminal alkynes via a CuAAC reaction to produce diverse 1,4-disubstituted triazoles. nih.gov Another approach involves the reaction of 2-nitrophenyl azide with compounds containing active methylene (B1212753) groups, such as 2-(benzo[d]thiazol-2-yl)acetonitrile, in the presence of a base like triethylamine (B128534) to form 5-amino-substituted triazoles. mdpi.com Metal-free protocols have also been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, offering an alternative to copper-catalyzed methods. nih.govnih.gov

Azide ComponentAlkyne/Active Methylene ComponentCatalyst/BaseProduct ScaffoldReference
4-Nitrophenyl azidePhenylacetyleneMetal-free4-Phenyl-1-(4-nitrophenyl)-1H-1,2,3-triazole nih.gov
Azide intermediate from 1-(bromomethyl)-4-nitrobenzeneVarious terminal alkynesCu(I)1-(4-Nitrobenzyl)-4-substituted-1H-1,2,3-triazoles nih.gov
2-Nitrophenyl azide2-(Benzo[d]thiazol-2-yl)acetonitrileTriethylamine4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine mdpi.com
4-Nitrophenyl azideEnolizable ketones (with primary amines)Acetic acid1,5-Disubstituted-1,2,3-triazoles nih.gov

Derivatization and Structural Modification Strategies

Once the core this compound structure is assembled, further derivatization and structural modifications can be performed to fine-tune its properties. These strategies involve chemical transformations on both the triazole ring and the nitrophenyl moiety.

Substitutions and Transformations on the Triazole Ring

The substituents attached to the triazole ring are prime targets for chemical modification. Functional groups introduced during the initial synthesis provide handles for subsequent reactions. For example, an acetyl group on the triazole ring, as in 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, can participate in Claisen-Schmidt condensation reactions. mdpi.com Reacting this ketone with an aldehyde like 2-naphthaldehyde (B31174) in the presence of a base yields a chalcone (B49325) derivative, effectively elongating the side chain and introducing a new conjugated system. mdpi.com

Similarly, preserving the essential 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold while modifying an attached N-benzylacetamide moiety has been explored. nih.govresearchgate.net In one study, this moiety was replaced with a peracetylated galactopyranosyl unit, demonstrating that significant structural changes can be made at the triazole's substituent without altering the core scaffold. nih.govresearchgate.net These modifications highlight the modularity of the triazole synthesis, allowing for the introduction of diverse functionalities.

Functionalization of the Nitrophenyl Moiety

The nitrophenyl group offers a reactive site for functionalization, primarily through modification of the nitro group. The nitro group is a strong electron-withdrawing group that can be chemically transformed, most commonly via reduction to an amino group. This transformation opens up a vast array of subsequent chemical reactions. The resulting aniline derivative can be acylated, alkylated, or used in diazotization reactions to introduce other functional groups. The transformation of the nitro group can be a strategic step to create new ring systems through annulation reactions, particularly when there is a suitably positioned amino group on the triazole ring. mdpi.com This functionalization is a key strategy for expanding the chemical diversity of the this compound family.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Nitrophenyl 1h 1,2,3 Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(4-nitrophenyl)-1H-1,2,3-triazole systems in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a detailed assignment of atoms and their connectivity can be achieved.

The ¹H NMR spectrum of this compound derivatives provides valuable information about the electronic environment of the protons. For the parent compound, the protons on the 4-nitrophenyl ring typically appear as two doublets in the aromatic region, a result of their coupling to each other. The proton on the triazole ring (H-5) usually appears as a singlet.

In a derivative, this compound-4-carbaldehyde, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the aldehydic proton at δ 10.12 ppm and a singlet for the triazole proton at δ 9.75 ppm. The protons of the 4-nitrophenyl group appear as two doublets at δ 8.45 (d, J = 9.1 Hz, 2H) and δ 8.28 (d, J = 9.1 Hz, 2H). mdpi.com The coupling constant (J) of 9.1 Hz is characteristic of ortho-coupling in a para-substituted benzene (B151609) ring.

The chemical shift of the triazole proton can be influenced by the substituent at the 4-position. For instance, in 1,4-disubstituted triazoles, the chemical shift of the C-H triazole proton attached to the p-nitrobenzene ring is observed in the range of 8.62 to 8.94 ppm, confirming the formation of the 1,4-disubstituted regioisomer. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

CompoundSolventTriazole H (ppm)Nitrophenyl H (ppm)Other Protons (ppm)
This compound-4-carbaldehydeDMSO-d₆9.75 (s)8.45 (d, J=9.1 Hz), 8.28 (d, J=9.1 Hz)10.12 (s, aldehyde)
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazoleCDCl₃7.59 (s)7.70-7.65 (m), 7.51-7.45 (m)7.42-7.32 (m, benzyl), 7.31-7.21 (m, benzyl), 4.17 (s, methylene)
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazoleCDCl₃7.85 (s)8.27 (d, J=8.7 Hz), 7.99 (d, J=8.7 Hz)7.29-7.44 (m, benzyl), 5.63 (s, methylene)

Data sourced from multiple studies. mdpi.comnih.govrsc.org s=singlet, d=doublet, m=multiplet

Spin-spin coupling provides further structural insights. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which can help in determining the conformation of the molecule in solution.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups.

For this compound-4-carbaldehyde, the ¹³C NMR spectrum in DMSO shows the aldehydic carbon at δ 184.9 ppm. The carbons of the 4-nitrophenyl ring appear at δ 147.8, 147.3, 125.5, and 121.4 ppm, while the triazole carbons are found at δ 140.2 and 126.8 ppm. mdpi.com

The identification of these characteristic chemical shifts allows for the unambiguous confirmation of the presence of the 4-nitrophenyl group, the 1,2,3-triazole ring, and the specific functional groups attached to the triazole ring.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives

CompoundSolventTriazole Carbons (ppm)Nitrophenyl Carbons (ppm)Other Carbons (ppm)
This compound-4-carbaldehydeDMSO140.2, 126.8147.8, 147.3, 125.5, 121.4184.9 (aldehyde)
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazoleCDCl₃148.5, 119.6138.8, 128.5, 120.42137.2, 129.6, 128.8, 128.7, 126.6, 32.3 (benzyl)
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazoleCDCl₃147, 121146, 136, 126, 124134, 129.33, 129.09, 128, 54 (benzyl)

Data compiled from various research articles. mdpi.comnih.govrsc.org

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the unequivocal assignment of all proton and carbon signals, especially in complex derivatives.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbons. HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule. For instance, in a series of N-substituted 1,2,3-triazoles, 2D ¹H-¹³C HMBC NMR analysis was instrumental in distinguishing between N1 and N2 alkylated regioisomers. arkat-usa.org The presence or absence of a correlation between the protons of the N-alkyl chain and the triazole ring carbons (C4 and C5) allows for the definitive identification of the substitution pattern. arkat-usa.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

The process begins with the growth of a suitable single crystal of the this compound derivative. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be derived.

The refinement of the crystallographic data leads to a detailed structural model. For example, the crystal structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole was determined and refined, providing precise bond lengths and angles. nih.gov Similarly, the structure of a hydrazone derivative of 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide was elucidated, with the refinement resulting in low R-factors, indicating a high-quality structural determination. nih.gov

Interactive Data Table: Selected Crystallographic Data for a this compound Derivative

ParameterValue
Compound(E)-N'-(4-chlorobenzylidene)-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
FormulaC₁₈H₁₅ClN₆O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6603 (1)
b (Å)10.2844 (1)
c (Å)10.4033 (1)
α (°)83.816 (1)
β (°)81.402 (1)
γ (°)76.373 (1)
V (ų)887.84 (2)
Z2
R-factor0.041

Data from a study on a hydrazone derivative. nih.gov

The crystallographic data allows for a detailed analysis of the molecular conformation, including the relative orientations of the different ring systems. This is often described in terms of dihedral angles.

In 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the 1,2,3-triazole ring and the 4-nitrophenyl ring is 13.95 (9)°, indicating they are nearly coplanar. In contrast, the dihedral angle between the triazole ring and the benzyl (B1604629) ring is 83.23 (10)°, showing a near-perpendicular arrangement. The dihedral angle between the two aromatic rings is 70.60 (9)°. nih.gov

Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For triazole systems, this analysis reveals the intricate network of forces governing their solid-state packing.

A detailed breakdown of the contributions of different interatomic contacts to the Hirshfeld surface is presented below:

Interatomic ContactContribution to Hirshfeld SurfacePrimary Interaction Type
H···H~30%Repulsive interactions
C···H/H···C26.1%C—H⋯π contacts
O···H/H···O21.0%Non-conventional C—H⋯O hydrogen bonds
N···H/H···N~16%Non-conventional C—H⋯N hydrogen bonds
C···N/N···C and C···O/O···C~6%---

This table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, as determined by analysis. nih.gov

The analysis of isomeric compounds, such as 2-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde and 3-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, further highlights the dominance of H···H, H···C/C···H, H···N/N···H, and H···O/O···H contacts in their crystal structures. sciforum.net These interactions, including intra- and intermolecular hydrogen bonds, C—H···π, and N—O···π stacking interactions, are crucial for the molecular assembly. sciforum.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying functional groups and analyzing the vibrational modes of this compound systems.

FTIR spectroscopy provides a detailed fingerprint of the functional groups present in a molecule. For triazole derivatives, characteristic absorption peaks confirm the presence of key structural motifs.

A study of 1,2,4-triazole (B32235) showed distinct peaks for C-H aromatic vibrations at 3097 and 3032 cm⁻¹, and an N-H stretching vibration at 3126 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations were observed at 1529 and 1483 cm⁻¹, while the -N=N- stretching vibration appeared at 1543 cm⁻¹. researchgate.net In the case of 4-(4-methoxyphenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole, the FTIR spectrum provides further confirmation of its constituent functional groups. rsc.org

The following table presents typical FTIR absorption peaks for key functional groups found in triazole compounds:

Functional GroupWavenumber (cm⁻¹)Vibration Type
C-H (aromatic)3097, 3032Stretching
N-H3126Stretching
C=C (aromatic)1529, 1483Stretching
-N=N-1543Stretching

This table provides a summary of characteristic FTIR absorption peaks for functional groups commonly found in triazole compounds. researchgate.net

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. A normal Raman spectrum of 1,2,3-triazole was recorded with a resolution of 4 cm⁻¹ using a 488 nm laser. researchgate.net The electrosorption of 1,2,3-triazole on a gold electrode has been investigated using surface-enhanced Raman spectroscopy (SERS), with vibrational wavenumbers calculated at the B3LYP and MP2 levels using a 6-31G* basis set to aid in the analysis of the SERS spectra. researchgate.net These studies help in understanding the orientation and interaction of the triazole molecule with surfaces. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a crucial technique for determining the molecular weight and validating the molecular formula of synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

For this compound-4-carbaldehyde, high-resolution mass spectra were acquired on a quadrupole orthogonal acceleration time-of-flight mass spectrometer (Synapt G2 HDMS). mdpi.com The spectra were obtained in positive ionization mode with a resolution of 15,000 (FWHM) using leucine (B10760876) enkephalin as a lock mass. mdpi.com This level of precision is essential for unambiguously confirming the molecular formula. Similarly, the mass spectra of various substituted 1,2,3-triazoles, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole, have been recorded to verify their structures. rsc.org

The following table displays the calculated and observed mass-to-charge ratios (m/z) for selected triazole derivatives, demonstrating the accuracy of mass spectrometry in molecular formula validation:

CompoundCalculated m/zObserved m/z (M+1)
1-benzyl-4-phenyl-1H-1,2,3-triazole235236
1-benzyl-5-(4-methoxyphenyl)-1H-1,2,3-triazole265266
1-benzyl-5-(4-bromophenyl)-1H-1,2,3-triazole313314
(1-benzyl-5-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)(phenyl)362363

This table presents the calculated and observed mass-to-charge ratios for several triazole derivatives, showcasing the utility of mass spectrometry in confirming their molecular formulas. rsc.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and to characterize its optical properties. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The gas-phase UV absorption spectrum of 1H-1,2,3-triazole is characterized by a dominant π → π* transition around 205-206 nm. researchgate.netrsc.org Studies have shown that the absorption capacity of 1H-1,2,3-triazole beyond 240 nm is very low, indicating that its atmospheric photodissociation is negligible. rsc.orgnih.gov Kinetic studies of this compound-4-carbaldehyde with various amines were facilitated by a high-throughput colorimetric assay to directly monitor the generation of a 4-nitroaniline (B120555) byproduct, which has distinct UV-Vis absorption properties. researchgate.net

The following table summarizes the key absorption features of 1H-1,2,3-triazole in the UV region:

Wavelength (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Transition Type
2053670π → π
2114812π → π
2166245π → π*

This table details the weak absorption bands and their corresponding molar extinction coefficients for the π → π transitions of the 1,2,3-triazole ring.* researchgate.net

Theoretical and Computational Chemistry Investigations of 1 4 Nitrophenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is extensively applied to molecules like 1-(4-nitrophenyl)-1H-1,2,3-triazole to predict their properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. For derivatives of this compound, these calculations reveal key structural features.

These optimized geometries are crucial for understanding how the molecule packs in a crystal lattice and how it interacts with other molecules.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is the band gap, a critical parameter for predicting a molecule's reactivity and electronic behavior.

DFT calculations on various triazole derivatives show that the distribution of electron density in the HOMO and LUMO orbitals is key to their function. For a series of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO was found to be located mainly on the triazole and adjacent fragments, while the LUMO was concentrated on one of the phenyl rings. nih.gov

The band gap is a measure of the energy required to excite an electron from the HOMO to the LUMO. A smaller band gap generally indicates higher reactivity. In one study, the calculated band gap for a particular triazole derivative was 4.618 eV. nih.gov The band gap can be influenced by the various substituents attached to the triazole core. For example, the presence of electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels, thus tuning the band gap and the molecule's electronic properties. nih.gov

Table 1: Frontier Molecular Orbital Energies and Band Gaps for Selected Triazole Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE) (eV)
Derivative A--5.637
Derivative B--5.615
Derivative C--4.618

Data sourced from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For molecules containing nitro groups, such as this compound, the MEP map typically shows a region of strong negative potential around the oxygen atoms of the nitro group. This indicates that these areas are rich in electrons and are likely sites for interactions with positively charged species or electrophiles. The hydrogen atoms, on the other hand, usually exhibit positive potential. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, that dictate the supramolecular assembly in the solid state.

DFT calculations can provide a range of descriptors that quantify a molecule's reactivity. These include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the molecule.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

These parameters are derived from the energies of the HOMO and LUMO. A higher HOMO energy and lower LUMO energy generally correspond to greater reactivity. Studies on triazole derivatives have shown that modifications to the molecular structure, such as the introduction of different substituents, can significantly alter these reactivity descriptors, thereby influencing the molecule's chemical behavior. nih.gov For instance, a compound with a smaller band gap is generally softer and more polarizable, indicating higher reactivity. nih.gov

Table 2: Predicted Chemical Reactivity Descriptors for a Triazole Derivative

ParameterValue
Linear Polarizability (α)4.195 x 10⁻²³ esu
First Hyperpolarizability (β)6.317 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)4.314 x 10⁻³⁵ esu

Data for compound 7c from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the step-by-step process of chemical reactions, known as the reaction mechanism.

For a reaction to occur, molecules must pass through a high-energy state called the transition state. The energy required to reach this state is known as the activation energy barrier. Computational methods can be used to identify the geometry of the transition state and to calculate the activation energy.

In the context of triazole synthesis, such as the cycloaddition of an azide (B81097) with an alkyne, computational modeling can map out the energy landscape of the reaction. This includes identifying the transition state for the ring-forming step and calculating the associated activation energy. These calculations can help to explain why a particular reaction proceeds under certain conditions and why it may favor the formation of one regioisomer over another.

For reactions involving this compound derivatives, such as the Cornforth rearrangement, computational studies can elucidate the mechanism. mdpi.com The Cornforth rearrangement involves a triazole-diazoimine equilibrium. mdpi.com Kinetic studies on the rearrangement of this compound-4-carbaldehyde with various amines have shown that the reaction rates are sensitive to both steric and electronic factors, insights that can be further explored and rationalized through computational modeling of the transition states and reaction pathways. researchgate.net

Computational Prediction of Regioselectivity

The synthesis of 1-substituted-1,2,3-triazoles from azides and alkynes, often via [3+2] cycloaddition reactions, can result in two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the regioselectivity of these reactions. nih.gov For the formation of this compound, these studies are crucial in elucidating why the 1,4-isomer is predominantly formed, especially in catalyzed processes.

DFT calculations are frequently employed to map the free energy profiles of the azide-alkyne cycloaddition reaction pathways. nih.gov By calculating the activation energies for the transition states leading to the 1,4- and 1,5-isomers, researchers can predict which product is kinetically favored. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction renowned for its high regioselectivity, computational models have shown that the energy barrier to form the 1,4-disubstituted product is significantly lower than that for the 1,5-isomer. mdpi.comacs.org This high regioselectivity is validated through experimental techniques, including single crystal X-ray structure analysis of the resulting products. rsc.org

Studies have highlighted the importance of the catalyst and specific reagents in directing the reaction outcome. nih.gov For example, the use of a cesium carbonate base in the reaction of β-carbonyl phosphonates with azides has been shown to be highly regioselective. acs.org Computational models, supported by crystallographic evidence, suggest the formation of a cesium-chelated intermediate that sterically and electronically favors one cycloaddition pathway over the other. acs.org Similarly, modifications to the reactants, such as the position of a nitro group on the phenyl azide, can lead to a complete loss of biological activity, underscoring the structural importance of the 1,4-disubstituted triazole core. acs.org

The regioselective reduction of related 1,2,3-triazole diesters has also been explained by computational analysis of electron densities at different positions of the triazole ring. mdpi.com The C(5) position was found to be more electron-deficient and thus more reactive towards nucleophilic attack, explaining the observed selectivity. mdpi.com This principle, where electronic effects dictated by substituents govern reactivity, is a cornerstone of computational predictions in this field.

Computational AspectFindingImplication for this compound
Reaction Pathway Analysis Lower activation energy for the transition state leading to the 1,4-isomer in catalyzed reactions. nih.govThe formation of the 1,4-disubstituted isomer is the kinetically favored and major product.
Catalyst Role (e.g., Cu(I)) The catalyst coordinates with both the azide and alkyne, creating a specific orientation that lowers the barrier for 1,4-cycloaddition. nih.govacs.orgCuAAC synthesis of the target compound almost exclusively yields the 1,4-regioisomer.
Electron Density Calculations The C(5) carbon of the triazole ring can exhibit lower electron density compared to the C(4) carbon, influencing reactivity. mdpi.comThe electronic nature of the 4-nitrophenyl group influences the electron distribution in the triazole ring, reinforcing the regiochemical outcome.
Intermediate Analysis Formation of specific intermediates, such as cesium-chelated enolates, can direct regioselectivity. acs.orgDemonstrates that computational modeling of reaction intermediates is key to designing highly selective syntheses.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the excited-state properties of molecules and to simulate their electronic absorption spectra. For compounds like this compound and its derivatives, TD-DFT provides insights into the nature of electronic transitions, such as their energies, intensities, and the molecular orbitals involved. researchgate.net

In a theoretical study on a closely related ligand, (1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol (NTM), and its metal complexes, TD-DFT calculations were performed to predict their UV-Vis absorption spectra. researchgate.net The calculations were carried out using the B3LYP functional, which has been shown to provide reliable results for similar organic molecules. researchgate.netresearchgate.net The simulated spectra help in the interpretation of experimental UV-Vis data by assigning specific electronic transitions to the observed absorption bands.

The calculations typically yield key parameters for each electronic transition, including the excitation energy (often expressed in eV or nm), the oscillator strength (a dimensionless quantity indicating the intensity of the transition), and the composition of the transition in terms of molecular orbital contributions (e.g., HOMO → LUMO). For aromatic and heterocyclic compounds containing nitro groups, the electronic spectra are often characterized by π → π* and n → π* transitions. The strong absorption bands are usually assigned to π → π* transitions involving the aromatic rings and the triazole system, while the weaker n → π* transitions may involve the lone pairs of the nitrogen and oxygen atoms.

ParameterDescriptionTypical Application to Nitrophenyl-Triazoles
Excitation Energy (λmax) The energy difference between the ground state and an excited state, corresponding to the wavelength of maximum absorption.TD-DFT predicts the λmax values for the main absorption bands in the UV-Vis spectrum. researchgate.net
Oscillator Strength (f) A theoretical measure of the probability of an electronic transition occurring. Higher values correspond to more intense absorption bands.Allows for the prediction of the relative intensities of different peaks in the electronic spectrum.
Major Contributions The primary molecular orbitals involved in the transition (e.g., HOMO-1, HOMO, LUMO, LUMO+1).Identifies the nature of the transition, such as π → π* or n → π*, and which parts of the molecule (nitrophenyl group, triazole ring) are involved. researchgate.net

Simulation of Supramolecular and Intermolecular Interactions

The 1,2,3-triazole ring is a versatile functional group capable of participating in a wide array of supramolecular and intermolecular interactions. rsc.orgresearchgate.net These non-covalent forces, including hydrogen bonds, π–π stacking, and halogen bonds, dictate the molecular packing in the solid state and are crucial for applications in materials science and molecular recognition. rsc.orgnih.gov Computational simulations are vital for visualizing, quantifying, and understanding these complex interactions.

A powerful method for analyzing intermolecular contacts is the Hirshfeld surface analysis. This technique maps the electron distribution to define a surface around the molecule, which is colored according to the types and closeness of intermolecular contacts. In a study of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, Hirshfeld analysis revealed that the crystal packing is dominated by a combination of non-conventional C—H⋯π, C—H⋯O, and C—H⋯N hydrogen bonds, along with π–π interactions. nih.gov These attractive interactions were found to contribute approximately 70% of the total surface contacts, highlighting their significance in the crystal structure. nih.gov

The nitrogen-rich triazole ring is a key player in these interactions. It can act as both a hydrogen bond donor (via its C-H bond) and acceptor (via its nitrogen atoms). rsc.org The highly polarized C-H bond on the triazole ring can form notable hydrogen bonds, while the nitrogen lone pairs readily accept protons from neighboring molecules. rsc.orgresearchgate.net Furthermore, the aromatic character of both the triazole and the nitrophenyl rings facilitates π–π stacking interactions, where the electron-rich and electron-poor regions of adjacent molecules align favorably. nih.govnih.gov In the case of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, weak π(triazolyl)–π(nitrobenzene) interactions were identified with an inter-centroid distance of 3.8386 Å. nih.gov

Interaction TypeDescriptionExample from Nitrophenyl-Triazole Derivatives
Hydrogen Bonding Formation of C—H⋯O, C—H⋯N, and C—H⋯π bonds.In 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, these contacts constitute a major part of the molecular packing. nih.gov
π–π Stacking Attractive, noncovalent interactions between aromatic rings.Interactions observed between the triazole and nitrobenzene (B124822) rings of adjacent molecules, contributing to crystal stability. nih.govnih.gov
Repulsive Contacts Interactions like H⋯H, which are also quantified in Hirshfeld analysis.Account for the remaining 30% of surface contacts in the 4-benzyl derivative, defining the overall molecular arrangement. nih.gov

Advanced Material Science Applications of 1 4 Nitrophenyl 1h 1,2,3 Triazole Architectures

Nonlinear Optical (NLO) Properties

The significant intramolecular charge transfer from the triazole moiety to the nitrophenyl group in 1-(4-nitrophenyl)-1H-1,2,3-triazole and its derivatives makes them promising candidates for nonlinear optical (NLO) applications. This charge transfer is a key factor in enhancing the NLO response of organic materials.

While specific third-order nonlinear optical susceptibility (χ(3)) values for this compound are not extensively documented in the reviewed literature, studies on analogous compounds highlight the potential of this molecular structure. For instance, research on other triazole derivatives has demonstrated significant NLO properties. Computational studies on certain triazole derivatives have been conducted to investigate their linear and nonlinear optical properties. rgnpublications.com Systematic investigations into a novel class of quadratic NLO materials based on 1,2,3-triazole moieties have shown second-harmonic generation (SHG) nonlinearities more than nine times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark inorganic NLO crystal. optica.orgoptica.org The focus of these studies has often been on second-order nonlinearities, but the underlying electronic structure suggests that significant third-order effects are also likely. The combination of a π-electron system and a strong dipole moment in these molecules is a prerequisite for high hyperpolarizability.

The intramolecular charge-transfer characteristics of nitrophenyl-substituted triazoles are conducive to strong two-photon absorption (TPA). Materials with high TPA cross-sections are valuable for a variety of applications, including 3D microfabrication, data storage, and bio-imaging. The presence of both electron-donating and electron-accepting moieties connected by a conjugated system, as seen in this compound, is a classic design strategy for enhancing TPA.

Materials exhibiting strong nonlinear absorption, such as TPA, are candidates for optical limiting applications. Optical limiters are devices that transmit light at low intensities but block it at high intensities, thereby protecting sensitive optical sensors and the human eye from high-power laser beams. The reverse saturable absorption behavior, often associated with TPA, is a key mechanism for optical limiting. Consequently, this compound and related compounds are of interest for the development of passive optical limiters and all-optical switching devices.

Integration into Mesogenic and Liquid Crystalline Materials

Research has demonstrated that by carefully selecting the substituents, it is possible to induce mesophases, such as smectic phases, in triazole-based compounds. tandfonline.comresearchgate.net The introduction of long alkyl chains or other mesogenic units to the this compound core could lead to the formation of novel liquid crystalline materials with tunable optical and electronic properties. These materials could find applications in displays, sensors, and other optoelectronic devices. tandfonline.comuobaghdad.edu.iq

Components in Organic Light-Emitting Diodes (OLEDs)

Triazole derivatives are actively being explored for their use in various layers of organic light-emitting diodes (OLEDs). Their functions can range from being the emitting material itself to serving as host materials or in charge-transporting layers. researchgate.netacs.org The wide bandgap and high triplet energy of many triazole-based materials make them suitable as hosts for phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency. nih.gov

While the direct application of this compound in OLEDs is not extensively reported, its structural features suggest potential utility. The electron-deficient nature of the triazole ring, combined with the electron-withdrawing nitro group, could facilitate electron transport. Carbazole-triazine derivatives, for example, have been investigated as promising materials for OLEDs. researchgate.netnih.gov Furthermore, iridium(III) complexes incorporating 1,2,4-triazolylidene chelates have been successfully used to create deep-blue phosphorescent OLEDs. acs.org This indicates that the broader family of triazole-based compounds has significant potential in OLED technology.

Application in Polymeric Materials

The 1,2,3-triazole ring is a valuable building block in polymer chemistry, largely due to the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which provides a highly efficient and regioselective method for its formation. tandfonline.comnih.gov This has led to the development of a wide range of 1,2,3-triazole-containing polymers with well-defined structures and functionalities. tandfonline.com

The incorporation of this compound units into a polymer backbone can impart several desirable properties. nih.gov The rigidity of the triazole ring can enhance the thermal stability and mechanical strength of the polymer. nih.gov The polar nature of both the triazole and the nitro group can improve adhesion and modify the solubility of the resulting polymer. Furthermore, the NLO properties of the nitrophenyl-triazole moiety can be harnessed to create functional polymers for applications in photonics and optoelectronics. Reviews on the topic indicate that triazoles are significant in materials science, with applications in polymers and functional materials for sensors and energy storage. nih.govnih.govresearchgate.net

Supramolecular Chemistry and Intermolecular Interactions of 1 4 Nitrophenyl 1h 1,2,3 Triazole

Hydrogen Bonding Interactions (e.g., C-H...O, N-H...O)

While the parent 1-(4-nitrophenyl)-1H-1,2,3-triazole lacks a classic N-H donor for hydrogen bonding, its derivatives and the core structure itself can participate in weaker C-H···O and C-H···N hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, play a significant role in stabilizing the crystal lattice.

Detailed crystallographic analysis of a closely related derivative, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, provides insight into these interactions. In the crystal structure of this compound, the three-dimensional architecture is consolidated by a network of non-conventional hydrogen bonds. nih.gov Specifically, weak C-H···O interactions are observed where the oxygen atoms of the nitro group act as acceptors. nih.gov

The following table summarizes the key hydrogen bonding interactions observed in the crystal structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, which are indicative of the potential interactions for the parent compound.

Interaction TypeDonorAcceptorSignificance
C-H···OMethylene (B1212753) C-H, Nitrobenzene (B124822) C-HNitro OStabilization of the crystal packing. nih.gov
C-H···NNitrobenzene C-HTriazole NContributes significantly to the overall surface contacts. nih.gov

Pi-Stacking (π-π) Interactions (e.g., Triazolyl-π, Nitrobenzene-π)

Pi-stacking interactions are crucial in the assembly of aromatic and heteroaromatic molecules. For this compound, both the triazole ring and the nitrophenyl ring can participate in such interactions.

In the crystal structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, weak π(triazolyl)–π(nitrobenzene) interactions are present, with an inter-centroid distance of 3.8386 (10) Å. nih.gov The dihedral angle between these two rings is 13.95 (9)°, indicating a nearly co-planar arrangement that facilitates this interaction. iucr.org The molecular packing also features methylene-C—H···π(phenyl) and phenyl-C—H···π(triazolyl) interactions, highlighting the versatility of the aromatic systems as both donors and acceptors in non-covalent interactions. nih.gov The presence of electron-rich aromatic rings and the nitro substituent leads to highly delocalized electron densities, which allows for significant overlap in the molecular packing. nih.gov

These π-π stacking interactions can significantly influence the electronic properties and solid-state luminescence of materials. mdpi.comrsc.org

Interaction TypeParticipating RingsGeometric Parameters (for 4-benzyl derivative)
π-π StackingTriazolyl and NitrobenzeneInter-centroid distance = 3.8386 (10) Å nih.gov
C-H···πMethylene C-H and PhenylConsolidates the 3D architecture nih.gov
C-H···πPhenyl C-H and TriazolylConsolidates the 3D architecture nih.gov

Anion Recognition and Complexation Studies

The 1,2,3-triazole ring can act as a binding site for anions, primarily through C-H···anion hydrogen bonds. The acidic nature of the C-H proton on the triazole ring makes it a suitable hydrogen bond donor for anion recognition. nih.gov

While specific studies detailing the anion recognition properties of the parent this compound are limited, research on related systems demonstrates the potential of the triazole moiety in this capacity. For example, 1,4-diaryl triazole oligomers have been shown to bind chloride ions, with the C-H···Cl- contacts guiding the binding and inducing a folded conformation in the oligomer. nih.gov The incorporation of the electron-withdrawing 4-nitrophenyl group is expected to enhance the acidity of the triazole C-H proton, potentially increasing its anion binding affinity.

Ion-Pair Recognition Phenomena

Building upon the ability of the triazole moiety to bind anions, more complex receptor systems containing triazoles have been designed for the recognition of ion pairs. In these systems, the triazole ring can play a dual role, interacting with both the cation and the anion. nih.gov

A heteroditopic calix nih.govdiquinone receptor containing a triazole unit has been shown to cooperatively bind halide/monovalent-cation combinations. nih.gov In this system, the triazole nitrogen atoms can coordinate to the cation, while the triazole C-H group forms a hydrogen bond with the anion. nih.gov X-ray crystallographic analysis of the receptor with a bound ion pair confirmed this dual binding mode of the triazole group. nih.gov Although this example involves a more complex molecule, it illustrates the inherent potential of the triazole functionality within this compound to participate in ion-pair recognition.

Preorganization and Self-Assembly through Non-Covalent Interactions

The various non-covalent interactions exhibited by this compound and its derivatives make them excellent candidates for the construction of self-assembled supramolecular structures. The directionality and predictability of hydrogen bonding and π-π stacking allow for the rational design of complex architectures.

The combination of C-H···O, C-H···π, and π-π stacking interactions in 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole leads to a well-defined three-dimensional network in the solid state. nih.gov The interplay of these forces dictates the preorganization of the molecules, leading to a specific crystal packing. This ability to self-assemble is a key feature in the development of new materials with desired properties, such as photostabilizers and dyes. nih.gov The rigid and stable nature of the 1,2,3-triazole ring makes it a reliable scaffold for building such organized systems. nih.gov

Coordination Chemistry and Catalytic Functions of 1 4 Nitrophenyl 1h 1,2,3 Triazole

Triazole Derivatives as Ligands for Metal Complexes

1,2,3-Triazoles are recognized as versatile ligands due to the presence of three nitrogen donor atoms, which allows them to act as polydentate or bridging ligands in metal complexes. researchgate.netnih.gov The inherent properties of the triazole ring enable it to form stable complexes with a wide range of transition metals, including palladium, platinum, copper, zinc, ruthenium, and iridium. mdpi.comrsc.orgnih.gov The coordination of metal ions with 1,2,3-triazole-containing ligands can enhance their biological activity compared to the free ligands. nih.gov

The design of complex ligand architectures often incorporates the triazole moiety as a key building block. For instance, triazole units have been integrated into bispidine scaffolds—rigid diazabicyclo[3.3.1]nonane structures—to create novel tetradentate ligands. mdpi.com In these systems, the triazole provides additional coordination sites, expanding the chelation capabilities of the parent molecule. mdpi.com The reaction of such ligands with metal salts like copper(II) and zinc(II) has been shown to form tetracoordinated metal centers involving nitrogen atoms from both the bispidine core and the triazole ring. mdpi.com The versatility of triazoles extends to the formation of coordination polymers and metal-organic frameworks (MOFs), where they can act as linkers between metal centers. tennessee.edu

Table 1: Examples of Metal Complexes with Triazole-Based Ligands
Ligand TypeMetal Ion(s)Application/FeatureReference(s)
Pyridyl-1,2,3-triazolePd(II), Pt(II)Mononuclear complexes, comparison to bipyridine ligands. rsc.org
Triazole-bispidinoneCu(II), Zn(II)Catalysis of the Henry reaction. mdpi.com
3,5-diamino-1,2,4-triazoleZn(II)Dinuclear complexes with antitumor properties. acs.org
Pyridyl-1,2,3-triazoleRu(II)Homoleptic complexes with antibacterial activity. nih.gov
4-nitro-1,2,3-triazoleNot specifiedPrecursors for energetic coordination compounds. nih.gov

The 1,2,3-triazole ring offers multiple potential binding sites for metal ions, leading to various coordination modes. researchgate.net In chelating ligands that pair the triazole with another donor group, such as a pyridine (B92270) ring, coordination typically occurs through a triazole nitrogen and the nitrogen of the second heterocycle. rsc.org Structural studies of palladium and platinum complexes with 1-substituted-4-(2-pyridyl)-1,2,3-triazole ligands reveal that the metal center binds to the N3 atom of the triazole ring and the pyridine nitrogen. rsc.org Interestingly, in these complexes, the metal–N(triazole) bond distances are often shorter than the metal–N(pyridine) distances, indicating a strong interaction. rsc.org

The electronic properties of the triazole ligand significantly impact the ligand field at the metal center. Mesoionic carbenes derived from 1,2,3-triazoles, known as triazolylidenes, are particularly strong σ-donors, even more so than the widely used Arduengo-type N-heterocyclic carbenes (NHCs). researchgate.netacs.org This strong donor character increases the electron density at the coordinated metal, which can raise the energy level of the metal's d-orbitals and influence the stability and reactivity of the resulting complex. acs.org The coordination of a metal to a triazole ligand induces a significant polarization of electron density, which can be observed through electrochemical measurements. For example, the reduction potentials of pyridyl-triazole ligands experience large anodic shifts upon coordination to palladium or platinum, a direct consequence of the σ-donation to the metal center. rsc.org

The modular nature of the "click" reaction synthesis for 1,2,3-triazoles provides an "à la carte" approach to ligand design, allowing for the precise tuning of steric and electronic properties to suit specific metal centers and catalytic applications. nih.gov By carefully selecting the azide (B81097) and alkyne precursors, researchers can introduce a vast number of functional groups onto the triazole scaffold. nih.gov This strategy has been employed to create ligands with tailored properties, such as chiral sulfur-based moieties for asymmetric catalysis or specific denticity for stabilizing nanoparticles. nih.govelsevierpure.com

Mesoionic Carbene Precursors Derived from Triazolium Salts

In addition to coordinating through their nitrogen atoms, 1,2,3-triazoles can serve as precursors to a unique class of N-heterocyclic carbenes known as mesoionic carbenes (MICs), specifically 1,2,3-triazol-5-ylidenes. nih.gov These carbenes are generated from 1,2,3-triazolium salt precursors. nih.govnih.gov Unlike classical Arduengo carbenes, which have a neutral carbene resonance form, mesoionic carbenes cannot be represented by a neutral resonance structure without incurring additional charges, hence their classification as mesoionic compounds. nih.gov

The synthesis of these MIC precursors is highly modular, again leveraging the efficiency of the CuAAC reaction to produce the core triazole heterocycle. nih.gov Subsequent N-alkylation or N-arylation of the triazole yields the desired 1,2,3-triazolium salt. nih.gov Deprotonation of this salt, typically at the C5 position, generates the free mesoionic carbene, which can be isolated if sterically protected or generated in situ for complexation with a metal. acs.orgnih.gov These MICs are potent ligands, tending to bind more strongly to metal centers than traditional phosphorus-based ligands, which often results in more robust and air-resistant organometallic complexes. nih.gov The synthesis of metal complexes from triazolium salts can be achieved through various routes, including direct reaction with a metal precursor that facilitates in situ deprotonation or via a transmetalation sequence, often involving an initial silver-MIC complex. nih.govacs.org

Table 2: Selected Bond Lengths and Angles for a Triazolium Salt and its Corresponding Mesoionic Carbene
Parameter1,2,3-Triazolium Salt (2a)Free Mesoionic Carbene (Va)
Bond Lengths (Å)
N1–N21.3208(16)1.3439(12)
N2–N31.3183(16)1.3216(13)
N3–C41.3559(17)1.3682(13)
C4–C51.3647(19)1.4053(14)
C5–N11.3446(17)1.3662(13)
Bond Angles (°)
N1-C5-C4105.85(12)99.70(8)
Data adapted from a study on crystalline 1H-1,2,3-triazol-5-ylidenes. nih.gov

Role in Organocatalysis and Metal-Free Catalysis

While the coordination chemistry of triazoles is extensive, they also play a significant role in metal-free catalytic systems. nih.gov The unique electronic structure of the 1,2,3-triazole ring, with its polarized C-H bonds, allows it to participate in supramolecular interactions, such as anion-binding, which is a key principle in a growing class of organocatalysts. nih.gov This has led to the evolution of triazole-based catalysts from metal-coordinating ligands to powerful anion-binding organocatalysts used in alkylation and dearomatization reactions. nih.gov

The synthesis of 1,2,3-triazoles itself can be achieved through organocatalytic methods, avoiding the use of potentially toxic heavy metals like copper. rsc.org A common approach is the 1,3-dipolar cycloaddition between an azide and an enolate or enamine intermediate generated from a ketone or aldehyde in the presence of a secondary amine catalyst. rsc.orgnih.gov These organocatalytic routes offer several advantages, including high regioselectivity, broad substrate scope, and environmentally friendly conditions, as they are often insensitive to oxygen and water. rsc.orgnih.gov The development of such metal-free "click chemistry" is particularly important for applications in chemical biology where metal toxicity is a concern. rsc.org

Influence on Reaction Pathways and Selectivity in Catalytic Systems

The substituents on the 1,2,3-triazole ring profoundly influence the steric and electronic environment of the ligand or catalyst, thereby directing reaction pathways and determining selectivity. nih.gov The 4-nitrophenyl group in 1-(4-nitrophenyl)-1H-1,2,3-triazole, for example, is strongly electron-withdrawing. This property is crucial in reactions like the Dimroth rearrangement, where this compound serves as an efficient reagent for converting primary amines into their corresponding 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.comresearchgate.net The equilibrium of this rearrangement is shifted toward the triazole bearing the most electron-deficient substituent, making the 4-nitrophenyl derivative a highly effective starting material. mdpi.com

Advanced Reaction Mechanisms Involving 1 4 Nitrophenyl 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions

While the triazole ring itself is generally stable, the presence of the strongly electron-withdrawing 4-nitrophenyl group can activate adjacent positions for nucleophilic attack under specific conditions. Research has shown that the 1,2,3-triazolyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned on an activated heterocyclic system like a purine (B94841) ring. beilstein-journals.org For instance, in 2,6-bis(1,2,3-triazol-1-yl)purine derivatives, the triazolyl group at the C6 position is selectively displaced by O- and C-nucleophiles under mild, transition-metal-free conditions. beilstein-journals.org This reactivity highlights the potential of the 1-(4-nitrophenyl)-1H-1,2,3-triazole moiety to function as a leaving group in suitably designed systems, expanding its synthetic utility.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones)

A derivative of the title compound, this compound-4-carbaldehyde (FNPT), readily undergoes condensation reactions with primary amines to form imines. mdpi.comresearchgate.net This reactivity is a key step in a tandem sequence that ultimately leads to the formation of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com The reaction of FNPT with alkylamines is influenced by both steric and electronic factors, with kinetic studies showing that the rates of subsequent rearrangements are sensitive to these parameters. researchgate.net

The synthetic utility of these condensation reactions is significant, as they provide a pathway to a variety of substituted triazoles that are valuable intermediates in medicinal chemistry. dntb.gov.ua For example, these intermediates have been used in the synthesis of potential anticancer, antifungal, and antituberculosis agents.

Rearrangement Reactions (e.g., Cornforth Rearrangement)

The this compound scaffold is notably involved in the Cornforth rearrangement. This rearrangement typically occurs in 4-acyloxazoles, but a similar ring-degenerate rearrangement has been observed with 1-aryl-4-formyl-1,2,3-triazoles. mdpi.comwikipedia.org When this compound-4-carbaldehyde (FNPT) reacts with primary amines, the initially formed imine can undergo a Cornforth-type rearrangement. mdpi.com

The equilibrium of this rearrangement is shifted towards the triazole with the most electron-deficient substituent on the imine nitrogen. mdpi.com Due to the strong electron-withdrawing nature of the 4-nitrophenyl group, the reaction of FNPT with anilines exclusively yields the rearranged products. mdpi.com This rearrangement is a key step in a one-pot synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from FNPT and primary amines, demonstrating a sequential cycloaddition and Cornforth rearrangement. mdpi.com A multicomponent reaction involving triazoloketones, primary amines, and 4-nitrophenyl azide (B81097) also proceeds through a cascade involving a Cornforth rearrangement and subsequent triazolization to form angularly fused or linear bitriazoles. acs.org

A study on the reaction of 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde with a sodium 1-amino-4-(N-methyl)carbamoyl-1,2,3-triazol-5-olate proceeds through a tandem of Cornforth rearrangements. nsc.ru The initially formed azomethine isomerizes and then rearranges to a more stable product. nsc.ru

Cyclization and Annulation Reactions

The this compound moiety can be synthesized through cyclization reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction between 4-nitrophenyl azide and a suitable alkyne exclusively yields the 1,4-disubstituted triazole isomer. nih.gov

Furthermore, derivatives of this compound can participate in further cyclization reactions. For example, the condensation of 1-aryl-4-methyl mdpi.comwikipedia.orgnih.govtriazolo[4,3-a]quinoxalines, formed from the oxidative cyclization of hydrazones with nitrobenzene (B124822), with aromatic aldehydes leads to the formation of 1-aryl-4-styryl mdpi.comwikipedia.orgnih.govtriazolo[4,3-a]quinoxalines. researchgate.net

Role as Strategic Synthetic Intermediates in Organic Synthesis

The structural and electronic features of this compound and its derivatives make them valuable strategic intermediates in the synthesis of more complex molecules. mdpi.comnih.gov

This compound-4-carbaldehyde (FNPT) serves as a key intermediate for the synthesis of various 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com These formyl-triazoles are versatile precursors for a wide range of functionalized heterocycles. dntb.gov.ua The formyl group can be readily transformed into other functionalities, enabling the construction of diverse molecular scaffolds. This approach has been utilized in the synthesis of compounds with potential applications in medicinal chemistry, including antitrypanosomal agents. nih.govacs.org

The synthesis of these complex heterocycles often relies on the robust and high-yielding nature of the reactions involving the triazole intermediate. The ability to perform sequential reactions, such as the one-pot cycloaddition and Cornforth rearrangement, enhances the efficiency of these synthetic routes. mdpi.com

Table 1: Examples of Functionalized Heterocycles Synthesized from this compound Derivatives

Starting MaterialReagent(s)ProductApplication/Significance
This compound-4-carbaldehyde (FNPT)Primary amines1-Alkyl-4-formyl-1,2,3-triazolesIntermediates for medicinal chemistry
This compound-4-carbaldehyde (FNPT)Hexylamine1-Hexyl-1H-1,2,3-triazole-4-carbaldehydeDemonstrates one-pot cycloaddition and Cornforth rearrangement
2,6-bis(1,2,3-triazol-1-yl)purine derivativesO- and C-nucleophilesC6-substituted 2-triazolylpurine derivativesDemonstrates triazole as a leaving group
Triazoloketones, primary amines, 4-nitrophenyl azide-Angularly fused/linear bitriazolesCascade Cornforth rearrangement and triazolization

The 1,2,3-triazole moiety, often synthesized using precursors like this compound, has been incorporated into the structures of natural product analogs to enhance or modify their biological activity. acs.org For instance, 1,2,3-triazole analogues of natural precursors like carvacrol (B1668589) have been synthesized and evaluated as potential antibacterial agents. acs.org In these syntheses, the triazole ring is typically introduced via a click reaction between a propargylated natural product derivative and an azide, such as 4-nitrophenyl azide.

A study focused on developing new antitrypanosomal agents utilized the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which was identified as crucial for the desired biological activity. nih.govacs.org Analogs were synthesized by modifying other parts of the molecule while retaining this essential triazole core. nih.gov This approach led to the discovery of a potent and selective galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative as a promising candidate for treating Chagas disease. nih.govacs.org

Conclusion and Future Research Directions

Synthesis of Novel 1-(4-Nitrophenyl)-1H-1,2,3-Triazole Architectures

The synthesis of new and complex molecules based on the this compound core is a key area of future research. Scientists are exploring innovative synthetic methodologies to create novel architectures with tailored properties.

One promising approach involves the use of this compound-4-carbaldehyde as a versatile intermediate. mdpi.comresearchgate.net This compound allows for the introduction of various functional groups, leading to the creation of diverse derivatives. For instance, a one-step, multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) has been developed, which serves as a key reagent for preparing 1-alkyl-4-formyltriazoles. mdpi.comresearchgate.net This method utilizes commercially available 3-dimethylaminoacrolein (B57599) and 4-nitrophenyl azide (B81097). mdpi.comresearchgate.net Further exploration of the reaction of FNPT with alkylamines has demonstrated the potential for one-pot sequential cycloaddition and Cornforth rearrangement, expanding the synthetic toolbox for these compounds. mdpi.comresearchgate.net

The development of metal-free and regioselective synthesis methods is another important direction. nih.gov For example, a novel, efficient synthesis for 1,4-disubstituted 1,2,3-triazoles has been described, which led to the creation of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. nih.gov Additionally, the condensation of 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide with other reagents opens up pathways to new heterocyclic systems. cardiff.ac.uk

Future research will likely focus on expanding the library of these compounds by exploring a wider range of starting materials and reaction conditions. This includes the use of different azides and alkynes in cycloaddition reactions to introduce diverse substituents onto the triazole ring. nih.gov The goal is to create a broad collection of this compound derivatives with varied electronic and steric properties to screen for a multitude of applications. nih.gov

Exploration of Enhanced Material Performance

A significant driving force behind the synthesis of novel this compound derivatives is the potential for enhanced material performance in various fields. The unique structural features of the 1,2,3-triazole ring, such as its rigidity, stability, and ability to participate in various intermolecular interactions, make it an attractive building block for advanced materials. nih.gov

One area of interest is the development of energetic materials. nih.gov Studies on N-substituted 4-nitro-1,2,3-triazoles have shown that the position of the substituent on the triazole ring significantly impacts the compound's physicochemical and energetic properties. nih.gov Specifically, N3-derivatives have been found to possess the highest density and enthalpy of formation, making them promising candidates for high-energy compounds. nih.gov

The optical and electronic properties of these compounds are also being investigated for applications in dyes and photostabilizers. nih.gov The interplay between the nitrophenyl group and the triazole ring, along with other substituents, can be tuned to achieve desired absorption and emission characteristics.

Interdisciplinary Research Opportunities and Emerging Areas

The versatility of the this compound scaffold opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

In medicinal chemistry, derivatives of this compound are being explored for a wide range of biological activities. researchgate.netnih.gov For instance, novel galactosyl-4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have shown high efficacy and selectivity as antitrypanosomal agents, representing a promising lead for the development of new drugs against Chagas disease. acs.org The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as crucial for this activity. acs.org Other studies have investigated the anticancer, antimicrobial, and anti-inflammatory potential of various triazole derivatives. nih.govnih.govnih.gov

The field of bio-conjugation also presents exciting opportunities. nih.gov The stability and water-solubility of the 1,2,3-triazole ring make it an excellent linker for attaching biomolecules to other entities, such as fluorescent dyes or drug delivery systems. nih.gov This could lead to the development of new diagnostic tools and targeted therapies.

Emerging areas of research include the use of these compounds in agrochemicals and as corrosion inhibitors. nih.gov The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties to meet the specific requirements of these applications. The collaboration between synthetic chemists, biologists, and materials scientists will be crucial for fully realizing the potential of this compound class. researchgate.net

Theoretical Predictions Guiding Experimental Design

Computational chemistry and molecular modeling are playing an increasingly important role in guiding the experimental design of novel this compound derivatives. Theoretical predictions can provide valuable insights into the structure-property relationships of these molecules, saving time and resources in the laboratory.

Molecular docking studies, for example, are used to predict the binding affinity of triazole derivatives to specific biological targets, such as enzymes or receptors. nih.govnih.govnih.gov This information can help prioritize which compounds to synthesize and test for a particular therapeutic application. For instance, docking studies have been used to rationalize the observed anti-inflammatory effects of ferrocene-1H-1,2,3-triazole hybrids. nih.gov

Hirshfeld surface analysis is another computational tool that can be used to understand the intermolecular interactions that govern the packing of these molecules in the solid state. nih.gov This is particularly important for designing materials with specific crystal structures and properties.

Furthermore, quantum chemical calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of new triazole derivatives before they are synthesized. This can help guide synthetic efforts towards molecules with desired characteristics. As computational methods become more accurate and accessible, their integration into the research workflow for 1-(4-nitrophenyl)-1H-1,2,3-triazoles will undoubtedly accelerate the pace of discovery.

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)-1H-1,2,3-triazole, and how are reaction conditions optimized?

Methodological Answer: The compound is predominantly synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. Key steps include:

  • Reagents : 4-Nitrophenyl azide derivatives and terminal alkynes (e.g., ethynylarenes).
  • Catalyst System : CuSO₄·5H₂O with sodium ascorbate for in situ reduction to active Cu(I).
  • Conditions : THF/water (3:1) at 50°C for 16 hours, yielding ~61–78% after column chromatography .

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates.
  • Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may require inert atmospheres to prevent byproduct formation.
  • Purification : Silica gel chromatography with ethyl acetate/hexane mixtures resolves regioisomeric impurities.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆) : Peaks at δ 9.06 (s, 1H, triazole-H), 8.47 (d, J = 8.8 Hz, 2H, Ar-H), 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 8.01 (s, 1H, pyrazole-H) .
  • ¹³C NMR : Key signals at δ 146.6 (C-NO₂), 140.9 (triazole-C), 125.5 (Ar-C) .

Fourier-Transform Infrared (FT-IR):

  • Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretching) and ~1340 cm⁻¹ (NO₂ symmetric stretching) .

Q. Mass Spectrometry :

  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 217.18 for derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Methodological Answer: Discrepancies in yields (e.g., 61% vs. 78% ) arise from:

  • Purity of Azide Precursors : Trace moisture in azides reduces Cu(I) activity. Anhydrous conditions or prior recrystallization improves yields.
  • Catalyst Loading : Substoichiometric Cu(I) (5–10 mol%) minimizes side reactions (e.g., alkyne homocoupling).
  • Workup Protocols : Incomplete extraction of aqueous-phase byproducts (e.g., sodium ascorbate residues) may lower isolated yields.

Q. Recommendations :

  • Replicate literature procedures with rigorous drying of solvents/azides.
  • Monitor reaction progress via TLC or LC-MS to identify quenching points.

Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?

Methodological Answer: Structural Modifications :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to modulate electron density and binding affinity .
  • Linker Variation : Replace the 4-nitrophenyl group with heteroaromatic systems (e.g., pyridyl) to enhance solubility and target engagement .

Q. Biological Screening :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values) using derivatives with alkyl/aryl side chains .
  • Receptor Binding Studies : Use fluorescence polarization assays to evaluate interactions with targets like PXR receptors .

Q. How can X-ray crystallography and computational methods elucidate the structural and electronic properties of this compound?

Methodological Answer: Crystallography :

  • Refinement Tools : SHELXL software refines crystal structures, resolving disorder in nitro group orientations .
  • Key Parameters : Monitor C–N bond lengths (~1.32 Å in triazole ring) and dihedral angles between aromatic planes .

Q. Computational Studies :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts (error < 0.3 ppm vs. experimental) .
  • Docking Simulations : Map electrostatic potential surfaces to identify H-bonding sites for drug design .

Q. What are the stability and reactivity profiles of this compound under harsh chemical conditions?

Methodological Answer: Stability Challenges :

  • Acidic/Basic Conditions : Nitro groups hydrolyze under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), requiring pH 5–7 for storage.
  • Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases (TGA-DSC monitoring advised) .

Q. Reactivity Insights :

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the triazole C4/C5 positions, altering electronic properties .
  • Halogenation : Electrophilic bromination at C4/C5 occurs in H₂O/AcOH, yielding dibromo derivatives for further functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.